molecular formula C22H17N3O3 B2745498 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide CAS No. 1448074-53-0

5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide

Cat. No. B2745498
CAS RN: 1448074-53-0
M. Wt: 371.396
InChI Key: MSFLIWXZFSEGJA-UHFFFAOYSA-N
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Description

5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK-J4 and belongs to the class of isoxazole carboxamides.

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Research on compounds structurally related to 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide includes experimental and theoretical studies on the functionalization reactions of related carboxylic acids and acid chlorides. These studies provide insights into the mechanisms of reactions involving similar isoxazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in medicinal chemistry and drug design (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Antiallergic Compounds

Further research has focused on the synthesis of antiallergic compounds, including benzopyrano[2,3-b]pyridines, which show significant antiallergic activity. These studies highlight the potential of structurally related isoxazole derivatives in the development of new antiallergic agents, offering a foundation for future investigations into their efficacy and mechanism of action (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Novel Syntheses of Heterocyclic Compounds

Innovative synthetic approaches have been developed for compounds such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the versatility of isoxazole derivatives in heterocyclic chemistry. These syntheses open new avenues for the creation of complex molecular structures with potential biological activity (Katritzky, Qiu, He, & Yang, 2000).

Antiavian Influenza Virus Activity

Recent studies have uncovered the antiavian influenza virus activity of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing the potential of isoxazole derivatives in antiviral research. This promising activity against the H5N1 subtype suggests a valuable direction for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antiinflammatory and Analgesic Activity

Isoxazole derivatives have also been explored for their antiinflammatory and analgesic properties. Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has highlighted their potential as analgesic agents, with studies focusing on their efficacy and safety for potential therapeutic applications (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

properties

IUPAC Name

5-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(19-14-20(28-25-19)17-8-2-1-3-9-17)24-15-16-7-6-10-18(13-16)27-21-11-4-5-12-23-21/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFLIWXZFSEGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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